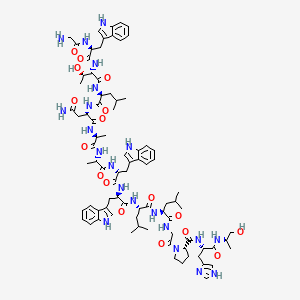
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, commonly known as HPPH, is a pyrazine derivative that has gained significant attention in scientific research due to its potential applications in photodynamic therapy (PDT). HPPH is a photosensitizer, meaning it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.
Wissenschaftliche Forschungsanwendungen
HPPH has been extensively studied for its potential applications in 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, a non-invasive cancer treatment that involves the use of photosensitizers and light to destroy cancer cells. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and breast cancer. HPPH has also been studied for its potential use in imaging cancer cells, as it can be detected using fluorescence imaging techniques.
Wirkmechanismus
HPPH is activated by light in the presence of oxygen to produce ROS, which can damage cancer cells. The ROS generated by HPPH can cause oxidative stress, leading to cell death. HPPH has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for cancer treatment.
Biochemische Und Physiologische Effekte
HPPH has been shown to have minimal toxicity and side effects in preclinical studies. However, further research is needed to determine the long-term effects of HPPH on the body. HPPH has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HPPH as a photosensitizer is its selectivity for cancer cells, which can lead to fewer side effects compared to traditional cancer treatments. HPPH is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using HPPH is its limited solubility in water, which can affect its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on HPPH. One area of focus is the development of new methods for synthesizing HPPH that can improve its solubility and effectiveness. Another area of focus is the optimization of 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one protocols using HPPH, including determining the optimal dose and light intensity for treatment. Additionally, further research is needed to determine the long-term effects of HPPH on the body and its potential applications in other areas of medicine, such as imaging and diagnosis.
Synthesemethoden
HPPH can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most common methods involves the reaction of 2,3,5,6-tetrafluorophenol with 4-penten-1-ol and hydrazine hydrate in the presence of a base. The resulting product is then oxidized to produce HPPH. Other methods involve the use of different starting materials and reagents to produce HPPH.
Eigenschaften
IUPAC Name |
5-hydroxy-6-pent-4-enyl-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-4-5-7-9(13)10-6-8(12)11-7/h2,6H,1,3-5H2,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMFLQDFNWVTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=C(N=CC(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668114 |
Source


|
| Record name | 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
CAS RN |
187997-07-5 |
Source


|
| Record name | 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one](/img/structure/B576217.png)


![Diphenanthro[3,4-B:4',3'-D]thiophene](/img/structure/B576225.png)

![6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine](/img/structure/B576228.png)
